1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine
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Overview
Description
1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine is an organic compound featuring a pyrazole ring substituted with a tert-butyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with cyclopropyl ketones, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as anhydrous magnesium sulfate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, under conditions such as reflux or room temperature.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby providing therapeutic benefits .
Comparison with Similar Compounds
- 1-(tert-Butyl)-3,5-dimethylbenzene
- tert-Butyl alcohol
- tert-Butyl hydroperoxide
Comparison: 1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine is unique due to the presence of both a tert-butyl group and a cyclopropyl group on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, such as increased steric hindrance and potential for unique reactivity patterns. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-tert-butyl-5-cyclopropylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)13-8(7-4-5-7)6-9(11)12-13/h6-7H,4-5H2,1-3H3,(H2,11,12) |
InChI Key |
QVWCRLYDHJFPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)N)C2CC2 |
Origin of Product |
United States |
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